Cas no 93343-10-3 (1,3-difluoro-5-methoxybenzene)

1,3-difluoro-5-methoxybenzene structure
1,3-difluoro-5-methoxybenzene structure
1,3-difluoro-5-methoxybenzene
93343-10-3
C7H6F2O
144.118749141693
MFCD00042560
61623
24858241

1,3-difluoro-5-methoxybenzene Properties

Names and Identifiers

    • 1,3-Difluoro-5-methoxybenzene
    • 3,5-Difluoro-1-methoxybenzene
    • 3,5-Difluoroanisole
    • 1,3-Difluoro-5-methoxybenzene,3,5-Difluorophenyl methyl ether
    • 3,5-difluoroanisol
    • Benzene,1,3-difluoro-5-methoxy
    • Benzene, 1,3-difluoro-5-methoxy-
    • OTGQPYSISUUHAF-UHFFFAOYSA-N
    • 3,5-difluoro anisole
    • 1,3-difluoro-5-methoxy-benzene
    • 3.5-difluoroanisole
    • PubChem1967
    • 3,5-difluoroanisole;
    • 3,5,-Difluoroanisole;
    • KSC490K1R
    • OTGQPYSISUUHAF-UHFFFAOYSA-
    • 1,3-difluoro-5-methoxybenzene;
    • WT216
    • 1,3-difluoro-5-methoxy-benzene;
    • 1,3-Difluoro-5-methoxybenzene (ACI)
    • EN300-91212
    • 3,5-Difluoroanisole, 97%
    • CL8597
    • CS-W016404
    • J-511323
    • AC-3790
    • DTXSID00369144
    • SY048644
    • D2463
    • InChI=1/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
    • MFCD00042560
    • A19494
    • NS00124180
    • 93343-10-3
    • DB-006301
    • 3,5-difluoro-1-methoxybenzene
    • PS-8977
    • AKOS009157093
    • SCHEMBL186502
    • +Expand
    • MFCD00042560
    • OTGQPYSISUUHAF-UHFFFAOYSA-N
    • 1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
    • FC1C=C(OC)C=C(F)C=1
    • 4966844

Computed Properties

  • 144.03900
  • 0
  • 3
  • 1
  • 144.039
  • 10
  • 97.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • nothing
  • 0
  • 9.2

Experimental Properties

  • 1.97340
  • 9.23000
  • n20/D 1.466(lit.)
  • 148°C(lit.)
  • Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • colorless liquid
  • Insoluble in water
  • 1.234 g/mL at 25 °C(lit.)

1,3-difluoro-5-methoxybenzene Security Information

1,3-difluoro-5-methoxybenzene Customs Data

  • 2909309090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,3-difluoro-5-methoxybenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003J3F-1g
1,3-Difluoro-5-methoxybenzene
93343-10-3 98%
1g
$8.00 2024-04-20
A2B Chem LLC
AB63915-1g
3,5-Difluoroanisole
93343-10-3 98%
1g
$7.00 2024-07-18
Aaron
AR003JBR-1g
1,3-Difluoro-5-methoxybenzene
93343-10-3 95%
1g
$3.00 2024-07-18
abcr
AB103315-5g
3,5-Difluoroanisole, 98%; .
93343-10-3 98%
5g
€66.50
Ambeed
A381264-1g
1,3-Difluoro-5-methoxybenzene
93343-10-3 98%
1g
$9.0 2024-05-30
Apollo Scientific
PC2614J-5g
3,5-Difluoroanisole
93343-10-3 98%
5g
£12.00 2024-07-28
Crysdot LLC
CD41000077-25g
1,3-Difluoro-5-methoxybenzene
93343-10-3 98%
25g
$97 2024-07-18
Enamine
EN300-91212-0.05g
1,3-difluoro-5-methoxybenzene
93343-10-3 95%
0.05g
$19.0
Fluorochem
002350-1g
3,5-Difluoroanisole
93343-10-3 97%
1g
£10.00 2022-03-01
Oakwood
002350-1g
3,5-Difluoroanisole
93343-10-3 97%
1g
$10.00 2024-07-19

1,3-difluoro-5-methoxybenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, 40 °C
Reference
A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines
Alonso-Alija, Cristina; Michels, Martin; Peilstocker, Karen; Schirok, Hartmut, Tetrahedron Letters, 2004, 45(1), 95-98

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  10 h, 60 - 80 °C
Reference
Process for preparation of 3,5-difluoroanisole from 1,3,5-trifluorobenzene and sodium methoxide
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 75 °C; 65 - 75 °C
Reference
Method for preparing 4-iodophenyl ether derivative
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Toluene ;  5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, 110 °C
Reference
Rh(I)-Catalyzed Decarboxylative Transformations of Arenecarboxylic Acids: Ligand- and Reagent-Controlled Selectivity toward Hydrodecarboxylation or Heck-Mizoroki Products
Sun, Zhong-Ming; Zhang, Jing; Zhao, Pinjing, Organic Letters, 2010, 12(5), 992-995

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, 60 °C
Reference
Imidazopyrimidine compounds useful for the treatment of cancer and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, 60 °C
Reference
Preparation of triazolopyridine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Copper ,  Sulfuric acid
1.2 -
Reference
An unexpected route to fluorinated anisoles
Takechi, Naoto; Fukai, Yasushi; Oka, Kazuyoshi; Huisgen, Rolf, Chemistry Letters, 1996, (1), 23-4

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
1.2 Reagents: Tetrafluoroboric acid ;  heated
Reference
Synthesis of 3,5-difluoro-4-iodoanisole
Huang, Suoyi; Lu, Haifeng; Lan, Dan; Lu, Changqing; Lian, Mengnan; et al, Huaxue Yanjiu Yu Yingyong, 2008, 20(5), 636-637

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Calcium hydroxide ;  2.3 h, 80 °C
Reference
A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination
Tang, Yu; Yu, Biao, Synthesis, 2022, 54(10), 2373-2390

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Reaction of aromatic compounds with nucleophilic reagents in a liquid ammonia medium. IV. Nucleophilic and protophilic activity of methylate and hydroxyl anions in reactions with polyfluoroaromatic compounds
Shtark, A. A.; Chuikova, T. V.; Shteingarts, V. D., Zhurnal Organicheskoi Khimii, 1984, 20(5), 1055-63

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of alkoxyfluorobenzenes
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation of fluorophenols from polyfluorobenzenes and sodium methoxide via fluoroanisoles
, Japan, , ,

1,3-difluoro-5-methoxybenzene Raw materials

1,3-difluoro-5-methoxybenzene Preparation Products

1,3-difluoro-5-methoxybenzene Suppliers

Hubei Wande Chemical Co.,Ltd.
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